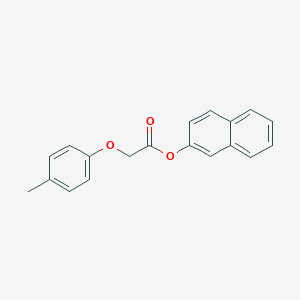

2-Naphthyl (4-methylphenoxy)acetate

Descripción

2-Naphthyl (4-methylphenoxy)acetate is an ester derivative combining a naphthyl group with a 4-methylphenoxy substituent via an acetate linker. Similar compounds, such as ethyl 2-(4-methylphenoxy)acetate (CAS 67028-40-4) , share the phenoxy-acetate backbone but differ in ester groups (ethyl vs. naphthyl) and substituent positions.

Propiedades

Fórmula molecular |

C19H16O3 |

|---|---|

Peso molecular |

292.3 g/mol |

Nombre IUPAC |

naphthalen-2-yl 2-(4-methylphenoxy)acetate |

InChI |

InChI=1S/C19H16O3/c1-14-6-9-17(10-7-14)21-13-19(20)22-18-11-8-15-4-2-3-5-16(15)12-18/h2-12H,13H2,1H3 |

Clave InChI |

BDJWCZRNBVOUEU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OCC(=O)OC2=CC3=CC=CC=C3C=C2 |

SMILES canónico |

CC1=CC=C(C=C1)OCC(=O)OC2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Ethyl 2-(4-Methylphenoxy)Acetate (CAS 67028-40-4)

- Structure: Ethyl ester with a 4-methylphenoxy group.

- Key Data : Molecular formula C₁₁H₁₄O₃, molecular weight 194.23 g/mol .

- Synthesis: Prepared via alkylation of 4-methylphenol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetone) .

- Comparison : The ethyl ester group likely enhances solubility in polar solvents compared to the bulkier naphthyl group in the target compound. This may reduce membrane permeability in biological systems .

Methyl 2-[4-(4-Amino-3-Methylphenoxy)Phenyl]Acetate (CAS 5348-50-5)

- Structure: Methyl ester with amino and methyl substituents on the phenoxy ring.

- Key Data: Molecular formula C₁₆H₁₇NO₃, molecular weight 271.31 g/mol .

- Reactivity: The amino group introduces hydrogen-bonding capacity, increasing interactions with biological targets (e.g., enzymes or receptors) .

Ethyl 2-(4-Aminophenoxy)Acetate

- Structure: Ethyl ester with a 4-aminophenoxy group.

- Synthesis: Prepared via reduction of ethyl 2-(4-nitrophenoxy)acetate using NH₄Cl/Fe in ethanol/water .

- Properties : Melting point 56–58°C; ¹H NMR (DMSO-d₆) δ 6.62 (Ar-H), 4.65 (NH₂) .

- Comparison: The amino group enhances nucleophilicity, making this compound more reactive in coupling reactions than 2-naphthyl (4-methylphenoxy)acetate, which lacks such functional groups .

Solubility and Stability

- 2-Naphthyl Derivatives: The naphthyl group increases hydrophobicity, reducing aqueous solubility but improving lipid bilayer penetration. For example, 2-naphthyl acetate is a known substrate for esterases, suggesting enzymatic hydrolysis may influence stability .

- Methylphenoxy Analogs: Ethyl 2-(4-methylphenoxy)acetate’s ethyl ester balances solubility and stability, making it suitable for pharmaceutical formulations .

Data Table: Key Structural and Functional Comparisons

*Note: Data for this compound is inferred from analogs.

Research Implications and Gaps

- Synthesis Optimization: The use of K₂CO₃ or Fe/NH₄Cl in analog synthesis suggests viable routes for this compound, though steric hindrance from the naphthyl group may require modified conditions.

- Biological Screening: No direct data on the target compound’s activity exists; testing against esterases (as in 2-naphthyl acetate ) and cytotoxicity assays (as in ethyl 2-(2-methoxy-4-methylphenoxy)acetate ) are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.